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molecular formula C11H9ClFNO2 B3223563 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride CAS No. 1219937-98-0

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride

Cat. No. B3223563
M. Wt: 241.64 g/mol
InChI Key: JQWTVIFNRAALHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365516B2

Procedure details

A reactor was charged with 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid (35 kg), 344 g DMF, and 175 kg THF. The reaction mixture was adjusted to 12 to 17° C. and then to the reaction mixture was charged 19.9 kg of oxalyl chloride over a period of 1 hour. The reaction mixture was left stirring at 12 to 17° C. for 3 to 8 hours. This solution was used in the next step without further processing.
Quantity
35 kg
Type
reactant
Reaction Step One
Name
Quantity
344 g
Type
reactant
Reaction Step One
Name
Quantity
175 kg
Type
solvent
Reaction Step One
Quantity
19.9 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2([C:14]([OH:16])=O)[CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1.CN(C=O)C.C(Cl)(=O)C([Cl:25])=O>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2([C:14]([Cl:25])=[O:16])[CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
35 kg
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O
Name
Quantity
344 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
175 kg
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19.9 kg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
14.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring at 12 to 17° C. for 3 to 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 12 to 17° C.
WAIT
Type
WAIT
Details
The reaction mixture was left

Outcomes

Product
Details
Reaction Time
5.5 (± 2.5) h
Name
Type
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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